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Compound of Interest

4-Amino-N,N-dimethylpiperidine-1-
Compound Name: ]
carboxamide

Cat. No.: B581942

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 4-Amino-
N,N-dimethylpiperidine-1-carboxamide, with a focus on its solubility and its role as a scaffold
in the development of kinase inhibitors. Due to the limited availability of direct experimental
data for this specific compound, this guide also furnishes a generalized experimental protocol
for solubility determination and contextualizes its relevance within significant cell signaling
pathways.

Physicochemical Properties

A summary of the basic physicochemical properties for 4-Amino-N,N-dimethylpiperidine-1-
carboxamide is provided in the table below. These properties are essential for understanding
its behavior in various experimental and physiological settings.
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Property Value Source

CAS Number 412356-47-9 [1]12]

Molecular Formula CsH17N30 [1][2]

Molecular Weight 171.24 g/mol [1]
4-amino-N,N-

IUPAC Name dimethylpiperidine-1- [2]

carboxamide

SMILES CN(C)C(=0)N1CCC(N)CC1 2]

Solubility Data

As of the latest literature review, specific quantitative experimental solubility data for 4-Amino-
N,N-dimethylpiperidine-1-carboxamide in various solvents is not publicly available.
Commercial suppliers and scientific databases do not currently provide measured solubility
values (e.g., in mg/mL or mol/L) for this compound.

Qualitative Solubility Profile Prediction

Based on its chemical structure, a qualitative prediction of its solubility can be inferred:

e Agueous Solubility: The presence of a primary amine and a tertiary amine within the
piperidine ring, along with the carboxamide group, suggests that the molecule has polar
characteristics. The amino groups are basic and can be protonated in acidic solutions, which
would significantly increase its solubility in agueous acidic media. In neutral to alkaline pH,
the compound will exist in its less polar free base form, likely resulting in lower agqueous
solubility.

» Organic Solvent Solubility: It is anticipated to have good solubility in polar protic solvents like
ethanol and methanol, and polar aprotic solvents such as DMSO and DMF, owing to the
potential for hydrogen bonding. Its solubility in non-polar solvents like hexanes is expected to
be limited.
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Experimental Protocol: Solubility Determination
(Shake-Flask Method)

For researchers wishing to determine the quantitative solubility of 4-Amino-N,N-
dimethylpiperidine-1-carboxamide, the equilibrium shake-flask method is a standard and
reliable approach. The following is a generalized protocol that can be adapted for this purpose.

Objective

To determine the equilibrium solubility of 4-Amino-N,N-dimethylpiperidine-1-carboxamide in
a selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)
at a controlled temperature.

Materials

e 4-Amino-N,N-dimethylpiperidine-1-carboxamide

o Selected solvents (analytical grade)

o Calibrated analytical balance

o Glass vials with screw caps

o Constant temperature shaking incubator or orbital shaker
e Centrifuge

e Syringes and syringe filters (e.g., 0.22 um PTFE or PVDF)

» Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure

o Preparation: Add an excess amount of 4-Amino-N,N-dimethylpiperidine-1-carboxamide to
a pre-weighed vial. The key is to have undissolved solid remaining at the end of the
experiment to ensure saturation.

¢ Solvent Addition: Add a precise volume of the desired solvent to the vial.
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Equilibration: Tightly seal the vials and place them in a shaking incubator set to a constant
temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48
hours) to allow the system to reach equilibrium.

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand
at the same constant temperature for at least 2 hours to permit the settling of undissolved
solid.

Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant using a
syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is
critical to remove any undissolved microparticles.

Dilution: Accurately dilute the filtered saturated solution with the appropriate mobile phase or
solvent to a concentration that falls within the linear range of the analytical method.

Quantification: Analyze the diluted sample using a pre-validated analytical method to
determine the concentration of the dissolved compound.

Calculation: Calculate the solubility using the determined concentration and the dilution
factor, expressing the final result in units such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram
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Caption: Workflow for Shake-Flask Solubility Determination.
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Role in Signaling Pathways

While data on 4-Amino-N,N-dimethylpiperidine-1-carboxamide itself is sparse, the broader
class of 4-amino-1-(heterocycle)-piperidine-4-carboxamides has been extensively investigated
as potent and selective inhibitors of Protein Kinase B (Akt).[3][4] Akt is a critical node in the
PISK/Akt/mTOR intracellular signaling pathway, which is fundamental for regulating cell
survival, proliferation, and growth.[3] Dysregulation of this pathway is a common feature in
many human cancers, making Akt a prime target for anticancer drug development.[4]

These inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of

Akt and preventing the phosphorylation of its downstream substrates.

PI3K/Akt Signhaling Pathway Diagram

The following diagram illustrates the PI3K/Akt signaling pathway and indicates the point of
inhibition by 4-aminopiperidine-4-carboxamide derivatives.
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Caption: The PI3K/Akt Signaling Pathway and Inhibition Point.
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Conclusion

4-Amino-N,N-dimethylpiperidine-1-carboxamide is a chemical entity of significant interest
primarily due to the therapeutic potential of its derivatives as Akt inhibitors. While direct
experimental data on its solubility remains elusive, established methodologies can be
employed to determine these crucial parameters. Understanding its physicochemical properties
and its role as a scaffold for targeting the PI3K/Akt pathway is vital for researchers in the fields
of medicinal chemistry and oncology drug development. This guide serves as a foundational
resource to facilitate further investigation and application of this compound and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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